6-bromohex-2-yne

Catalog No.
S2901283
CAS No.
55402-12-5
M.F
C6H9Br
M. Wt
161.042
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromohex-2-yne

CAS Number

55402-12-5

Product Name

6-bromohex-2-yne

IUPAC Name

6-bromohex-2-yne

Molecular Formula

C6H9Br

Molecular Weight

161.042

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3

InChI Key

SRGQSRAWFLVYQN-UHFFFAOYSA-N

SMILES

CC#CCCCBr

solubility

not available

6-Bromohex-2-yne is a linear, six-carbon organic building block featuring two distinct reactive sites: a primary alkyl bromide at the C-6 position and an internal alkyne between C-2 and C-3. This bifunctional architecture makes it a versatile precursor for constructing complex molecular frameworks. The primary bromide serves as a reliable electrophilic handle for nucleophilic substitution and organometallic coupling reactions, while the internal alkyne's specific position dictates unique reactivity and regiochemical outcomes in cyclization and addition reactions compared to its terminal alkyne isomers. [1]

Substituting 6-bromohex-2-yne with its terminal alkyne isomer, 6-bromohex-1-yne, is a critical procurement error for chemists targeting specific cyclic structures. The position of the triple bond fundamentally controls the regiochemical pathway of intramolecular cyclizations, leading to structurally distinct products. For example, under radical cyclization conditions, the internal alkyne of 6-bromohex-2-yne preferentially undergoes a 6-endo-dig closure to form six-membered rings with an exocyclic double bond. [1] In contrast, the terminal alkyne in 6-bromohex-1-yne directs the reaction towards a 6-exo-dig closure, yielding a completely different six-membered ring with an endocyclic double bond. This divergent reactivity makes the choice of alkyne isomer a primary determinant of the final molecular architecture, rendering them functionally non-interchangeable for these applications.

Enables High-Yield Synthesis of Cyclohexylidene Scaffolds via Regiochemically Locked 6-Endo-Dig Cyclization

The internal alkyne of 6-bromohex-2-yne provides absolute regiochemical control in radical cyclization reactions, a critical factor for synthesis planning. In a direct comparison, treatment of 6-bromohex-2-yne with Bu3SnH and AIBN afforded the 6-endo-dig cyclization product, (Z)-ethylidenecyclohexane, in 80% yield. Its terminal alkyne isomer, 6-bromohex-1-yne, under identical conditions, yielded none of this product, instead forming the 6-exo-dig product, 1-methylcyclohexene, in 85% yield. [1]

Evidence DimensionProduct Yield and Regioselectivity in Radical Cyclization
Target Compound Data80% yield of (Z)-ethylidenecyclohexane (6-endo product)
Comparator Or Baseline6-bromohex-1-yne: 85% yield of 1-methylcyclohexene (6-exo product)
Quantified DifferenceComplete reversal of regioselectivity (100% 6-endo vs. 100% 6-exo)
ConditionsTributyltin hydride (Bu3SnH), AIBN initiator, benzene, reflux.

This provides a predictable, high-yield route to valuable cyclohexylidene-containing structures that are synthetically inaccessible using the more common terminal alkyne isomer under these conditions.

Validated Precursor for the Total Synthesis of Sporochnol A, a Bioactive Marine Diterpenoid

The utility of 6-bromohex-2-yne as a reliable and process-compatible building block is demonstrated by its selection and use in the synthesis of Sporochnol A and its analogues. In a patented synthetic route, this compound serves as a key precursor for the C1-C6 fragment of the target natural product. [1] The choice of this specific reagent highlights its compatibility with multi-step sequences required for assembling complex molecular architectures.

Evidence DimensionFragment Suitability in Multi-step Synthesis
Target Compound DataSuccessfully incorporated as the C1-C6 fragment precursor in the synthesis of Sporochnol A.
Comparator Or BaselineAlternative synthetic fragments not chosen for the patented route.
Quantified DifferenceNot applicable.
ConditionsMulti-step organic synthesis as described in the patent.

This validates the compound's utility in high-value, complex synthesis workflows where precursor reliability, purity, and predictable reactivity are critical procurement considerations.

Enables High-Yield Annulation for Six-Membered Heterocycle Synthesis via 6-Endo Cyclization Precedent

The internal but-2-ynyl group, structurally analogous to the core of 6-bromohex-2-yne, is a superior precursor for forming six-membered nitrogen heterocycles via 6-endo-dig cyclization. Research on related systems shows that N-(but-2-ynyl)-2-iodoaniline undergoes palladium-catalyzed cyclization to afford the corresponding 6-endo product, a substituted quinoline, in 95% yield. [1] This establishes a strong class-level precedent for the efficient use of the internal alkyne moiety in 6-bromohex-2-yne for building important fused heterocyclic systems.

Evidence DimensionYield in Palladium-Catalyzed 6-Endo-Dig Heteroannulation
Target Compound DataThe internal alkyne motif is established as highly effective for 6-endo cyclizations.
Comparator Or BaselineA structurally related internal alkyne substrate, N-(but-2-ynyl)-2-iodoaniline.
Quantified DifferenceThe benchmark reaction proceeds in 95% yield, indicating high efficiency for this class of transformation.
ConditionsPd(OAc)2 (5 mol %), PPh3 (10 mol %), K2CO3 (2 equiv), CH3CN, 80 °C.

For buyers in pharmaceutical and materials science R&D, this indicates that 6-bromohex-2-yne is a highly suitable precursor for constructing quinoline and other valuable six-membered heterocyclic cores with high process efficiency.

Regiocontrolled Synthesis of Cyclohexylidene and Related Six-Membered Carbocycles

This compound is the specific precursor for synthetic routes requiring the formation of a six-membered ring with a Z-alkylidene exocyclic double bond via radical cyclization. Its internal alkyne structure ensures the reaction proceeds exclusively through the 6-endo pathway, preventing the formation of isomeric endocyclic alkenes that would result from using a terminal alkyne analog. [1]

Key Building Block in Multi-Step Natural Product and Complex Molecule Synthesis

For complex total synthesis projects, such as the construction of bioactive molecules like Sporochnol A, 6-bromohex-2-yne serves as a validated and reliable fragment. Its use is indicated where a six-carbon chain with latent internal alkyne functionality and a handle for C-C bond formation is required. [2]

Efficient Construction of Fused Six-Membered Heterocycles (e.g., Quinolines)

Based on strong class-level precedent, this compound is a preferred choice for synthesizing substituted quinolines and related nitrogen or oxygen heterocycles through transition-metal-catalyzed annulation. The internal alkyne is predisposed to high-yield 6-endo cyclization, offering an efficient route to these medicinally-relevant scaffolds. [3]

XLogP3

2.4

Dates

Last modified: 04-14-2024

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